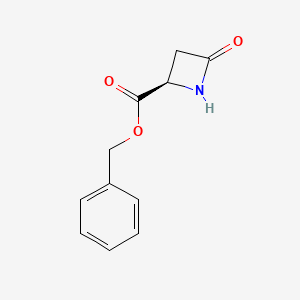

benzyl (2R)-4-oxoazetidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2R)-4-oxoazetidine-2-carboxylate, also known as BOC-AZ, is a synthetic compound belonging to the family of azetidine carboxylates. It is a white, crystalline solid with a melting point of 95-96°C. BOC-AZ is used in various scientific research applications, including synthesis of peptide and protein molecules, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Preparation of Carbapenem and Penem Antibiotics

This compound is used in the practical synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics . The synthesis has advantages such as avoiding the tedious and costly column chromatographic or recrystallized separation steps for diastereomers .

Enzyme Inhibitors

β-Lactam derivatives like (S)-4-Oxoazetidine-2-carboxylate are used as enzyme inhibitors . They can act as peptidomimetics, mimicking the structure of peptides to inhibit the action of enzymes .

Screening of Impurities in Pharmaceuticals

Benzyl compounds are screened for impurities in active pharmaceutical ingredients (APIs) and drug products . A solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method is used for this purpose .

Oxidation Reactions

Benzyl compounds are used in the oxidation reactions of synthesis . For example, the oxidation reaction of the synthesis of benzyl aldehyde from benzyl alcohol is catalyzed by GO .

Kinetic Resolution Catalysts

Lactams and oxazolidinones, which can be derived from benzyl compounds, are used as kinetic resolution catalysts . These catalysts can help determine the absolute configuration of molecules .

Industrial Synthesis

The compound is used in the industrial synthesis of (3R,4R)-4-acetoxy-3-[(1′R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (4-AA) . This compound is a highly versatile intermediate for the synthesis of thienamycin and carbapenem derivatives and other novel antibiotics .

Propiedades

IUPAC Name |

benzyl (2R)-4-oxoazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLBHSIXLWVFU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2R)-4-oxoazetidine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)